Methyl 4-((4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
Description
Methyl 4-((4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a heterocyclic compound featuring a chromeno-oxazine core fused with a benzoate ester moiety. The chromeno-oxazine system comprises an oxygen-containing pyran ring and a 1,3-oxazine ring, while the pyridin-2-ylmethyl substituent at position 9 introduces a nitrogen-containing aromatic group.
Properties
IUPAC Name |
methyl 4-[[4-oxo-9-(pyridin-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6/c1-30-25(29)16-5-7-18(8-6-16)33-22-14-31-24-19(23(22)28)9-10-21-20(24)13-27(15-32-21)12-17-4-2-3-11-26-17/h2-11,14H,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBDDMJXCOPZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[8,7-e][1,3]oxazine core, followed by the introduction of the pyridin-2-ylmethyl group. The final step involves the esterification of the benzoate moiety. Common reagents used in these reactions include acetic acid, hydrochloric acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl 4-((4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of Methyl 4-((4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Substituents
Key Observations :
- Pyridin-2-ylmethyl vs. This difference may enhance solubility in polar solvents or interactions with biological targets.
- Thienopyrimidine Core: Compound 26 replaces the chromeno-oxazine with a thienopyrimidine system, reducing oxygen content and increasing sulfur-based hydrophobicity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Density and Polarity : The cyclopropyl analog’s predicted density (1.413 g/cm³) suggests moderate compactness, while the target compound’s pyridinyl group may increase polarity, lowering density slightly.
- Acidity : The cyclopropyl analog’s pKa (5.65) indicates weak acidity, likely due to the ester group. The target compound’s pyridinyl group could slightly lower the pKa via electron-withdrawing effects.
Spectroscopic Characterization:
- NMR: The thienopyrimidine compound shows aromatic proton signals at δ 7.17–8.53 ppm, while chromeno-oxazine analogs exhibit distinct shifts due to oxygen-rich cores (e.g., δ 3.20–7.96 ppm in ).
- Mass Spectrometry : HRMS data for tetrahydroimidazo-pyridine derivatives (e.g., 550.0978 calculated ) highlight the precision required for confirming complex structures, applicable to the target compound.
Biological Activity
Methyl 4-((4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a complex organic compound with a unique structural framework that includes a benzoate moiety and a tetrahydrochromeno oxazine derivative. This compound has garnered attention for its potential biological activities due to its diverse structural components.
- Molecular Formula : CHNO
- Molecular Weight : 444.4 g/mol
- CAS Number : 951965-18-7
- Structural Features : The compound features both aromatic and heterocyclic structures which contribute to its reactivity and biological activity.
Biological Activity Overview
Research on the biological activity of this compound is limited; however, its structural analogs have shown promising results in various biological assays. The following sections summarize key findings related to its potential biological activities.
Antimicrobial Activity
Studies on similar compounds indicate that derivatives containing pyridine and chromene structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with structural similarities have been reported to possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics such as ampicillin.
| Compound | MIC (mg/mL) | Bacteria Targeted |
|---|---|---|
| Compound A | 0.004 | E. cloacae |
| Compound B | 0.008 | S. aureus |
| Compound C | 0.015 | B. cereus |
Enzyme Inhibition Studies
The potential of this compound as an inhibitor of cholinesterases has been explored in related compounds:
- Acetylcholinesterase (AChE) Inhibition : Compounds similar to methyl 4-(...) have demonstrated significant inhibitory effects on AChE, which is crucial for neurotransmission.
- Butyrylcholinesterase (BuChE) Inhibition : Some derivatives also showed selectivity towards BuChE.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies suggest that the presence of specific functional groups significantly influences the biological activity of these compounds:
- Pyridine Ring : Enhances interaction with biological macromolecules.
- Chromene Structure : Contributes to antioxidant properties.
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A study involving derivatives of chromene showed that modifications in the substituent groups led to enhanced antibacterial activity against resistant strains.
- Docking Studies : Molecular docking simulations have indicated potential binding sites for these compounds on enzyme targets, suggesting mechanisms for their inhibitory effects.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing Methyl 4-((4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate, and how are they addressed?
- Methodological Answer : The synthesis involves constructing the chromeno[8,7-e][1,3]oxazine core, followed by functionalization with pyridin-2-ylmethyl and benzoate ester groups. Key challenges include regioselectivity during cyclization and maintaining stereochemical integrity. A multi-step approach is typically employed:
Core formation : Cyclocondensation of substituted resorcinol derivatives with urea or thiourea under acidic conditions to form the oxazine ring .
Substituent introduction : Alkylation at the 9-position using pyridin-2-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Esterification : Coupling the phenolic oxygen at the 3-position with methyl 4-hydroxybenzoate via Mitsunobu or nucleophilic aromatic substitution (e.g., using Cs₂CO₃ as a base) .
- Critical Parameters : Reaction temperature, solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., Pd for cross-coupling steps).
Q. How is the purity and structural identity of this compound validated in academic research?
- Methodological Answer :
- Chromatography : HPLC or GC-MS with a C18 column and acetonitrile/water gradient to assess purity (>95% typically required) .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the pyridinyl protons (δ 8.2–8.6 ppm), oxazine carbonyl (δ 165–170 ppm), and benzoate ester (δ 3.8–4.0 ppm for CH₃O) .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₅H₂₁N₂O₆: 445.1402) .
- X-ray crystallography : Optional for absolute configuration determination if single crystals are obtainable .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) during characterization be resolved?
- Methodological Answer :
- Step 1 : Verify solvent and temperature effects (e.g., DMSO-d₆ vs. CDCl₃ may shift aromatic proton signals) .
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for the chromenooxazine core and pyridinylmethyl group .
- Step 3 : Compare with analogs: For example, replacing pyridin-2-ylmethyl with morpholinopropyl (as in ) alters electronic environments, causing predictable shifts.
- Step 4 : Computational validation: DFT-based NMR prediction (e.g., using Gaussian) to cross-check experimental data .
Q. What strategies optimize the yield of the pyridin-2-ylmethyl substitution step while minimizing side reactions?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the phenolic oxygen .
- Base Optimization : Use Cs₂CO₃ instead of K₂CO₃ for improved reactivity in SNAr reactions .
- Catalysis : Pd(PPh₃)₄ (5 mol%) can facilitate coupling if steric hindrance occurs at the 9-position .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation (e.g., over-alkylation) .
Q. How does the pyridin-2-ylmethyl group influence the compound’s biological activity compared to morpholinopropyl analogs?
- Methodological Answer :
- Comparative Studies :
Receptor Binding : Pyridinyl groups enhance π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors), whereas morpholinopropyl improves solubility but reduces affinity .
Cellular Assays : Test in vitro cytotoxicity (e.g., MTT assay) against cancer lines (e.g., HeLa or MCF-7). Pyridinylmethyl derivatives often show IC₅₀ values 2–5× lower than morpholinopropyl analogs .
- Structural Insights : Molecular docking (e.g., AutoDock Vina) reveals hydrogen bonding between the pyridine nitrogen and key residues (e.g., Asp86 in PARP-1) .
Q. What precautions are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential dust/aerosol formation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis of the ester group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
